Coelenterazine cp

Description

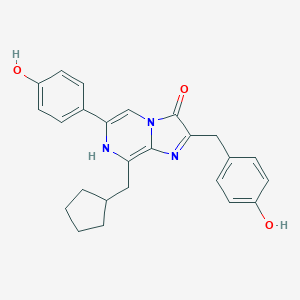

Structure

3D Structure

Properties

IUPAC Name |

8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c29-19-9-5-17(6-10-19)14-22-25(31)28-15-23(18-7-11-20(30)12-8-18)26-21(24(28)27-22)13-16-3-1-2-4-16/h5-12,15-16,29-31H,1-4,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLMZJSGNQTCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376336 | |

| Record name | Coelenterazine cp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123437-25-2 | |

| Record name | Coelenterazine cp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Coelenterazine cp: Principles and Applications in Modern Bioluminescence Assays

This guide provides a comprehensive technical overview of Coelenterazine cp, a synthetic analog of the native luciferin, coelenterazine. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its mechanism of action, its distinct advantages in bioluminescent assays, and detailed, field-proven protocols for its effective application.

Introduction: The Coelenterazine Family of Luciferins

Bioluminescence, the emission of light by living organisms, is a cornerstone of modern life science research. At the heart of many of these systems is coelenterazine, a luciferin found across numerous marine species.[1] Its reaction with a luciferase enzyme or photoprotein results in the emission of light, a phenomenon harnessed for highly sensitive detection methods.[2][3] The native coelenterazine molecule, however, is not always optimal for every experimental need. This has driven the synthesis of a diverse family of coelenterazine analogs, each engineered to offer enhanced properties such as brighter signals, altered emission spectra, or improved stability.[2][4] Among these, this compound has emerged as a powerful tool, particularly for assays requiring high sensitivity and rapid kinetics.

This compound: A Profile

This compound is a synthetically modified version of the native coelenterazine molecule.[5] These structural modifications confer distinct physicochemical and bioluminescent properties that result in superior performance in specific applications.[6][7] Notably, it is recognized for generating a significantly higher luminescence intensity—up to 15 times that of native coelenterazine—when complexed with the photoprotein aequorin, and it exhibits a faster response time to calcium.[5][8][9]

Physicochemical Properties

Proper handling and storage of this compound are critical to maintaining its activity. It is a yellow, solid compound that is susceptible to oxidation, especially when in solution.[7]

-

Solubility: Soluble in methanol or ethanol. It is crucial to avoid using DMSO (dimethylsulfoxide) for creating stock solutions, as it can accelerate oxidation.[10][11]

-

Storage: Solid this compound should be stored at -20°C or colder, protected from light and moisture, preferably under an inert gas like argon or nitrogen.[7][12] Stock solutions in methanol or ethanol should be stored at -70°C or colder under an inert gas to prevent degradation.[11][12]

Mechanism of Action: The Engine of Bioluminescence

The fundamental mechanism of action for this compound, like all coelenterazines, is an oxidative decarboxylation reaction that releases energy in the form of light.[2][13] This process can be initiated by two main classes of proteins: luciferases and photoproteins.

Luciferase-Catalyzed Bioluminescence

In the presence of a luciferase, such as Renilla luciferase (RLuc), this compound is oxidized by molecular oxygen.[14] This reaction does not require ATP or other cofactors.[11] The luciferase enzyme binds to this compound and facilitates the formation of a high-energy peroxide intermediate. This unstable intermediate then decomposes, releasing carbon dioxide and the product, coelenteramide, in an electronically excited state. As the excited coelenteramide returns to its ground state, it emits a photon of light.[15] The intensity of the light produced is directly proportional to the rate of this enzymatic reaction.

Caption: Luciferase-catalyzed oxidation of this compound.

Photoprotein-Triggered Bioluminescence (Aequorin System)

This compound also serves as the luminophore for Ca²⁺-binding photoproteins like aequorin.[13][16] In this system, the apoaequorin protein binds this compound and molecular oxygen to form a stable, inactive complex. The bioluminescent reaction is not triggered by an enzyme in the traditional sense, but by the binding of calcium ions.

-

Complex Formation: Apoaequorin, this compound, and O₂ form a stable peroxide intermediate within a hydrophobic pocket of the protein.[6]

-

Calcium Binding: An increase in intracellular Ca²⁺ concentration leads to the binding of three Ca²⁺ ions to the EF-hand domains of aequorin.[13]

-

Conformational Change & Oxidation: This binding induces a conformational change in the protein, which triggers the rapid oxidation of the bound this compound to coelenteramide and the release of CO₂.[6][16]

-

Light Emission: The reaction produces a flash of blue light, with an intensity that is directly proportional to the concentration of Ca²⁺.[13]

Caption: Ca²⁺-triggered bioluminescence with the aequorin system.

Comparative Analysis: this compound vs. Other Analogs

The choice of a coelenterazine analog is a critical decision in assay design. This compound offers a unique combination of properties that make it advantageous for certain applications, but less so for others.

| Analog | Emission Max (nm) | Relative Luminescence Intensity (with Aequorin) | Key Features & Applications |

| Native | ~466 | 1 | The natural substrate; serves as a baseline for comparison.[9][17] |

| This compound | ~442 | 15 | Higher initial intensity and faster response time than native, ideal for Ca²⁺ flux assays.[7][9] |

| Coelenterazine f | ~473 | 18 | High intensity and good cell permeability.[8][9] |

| Coelenterazine h | ~466 | 10 | High intensity, more sensitive to Ca²⁺ than native aequorin complex.[17][18] |

| Coelenterazine hcp | ~444 | 190 | Very high intensity and fast response; excellent for highly sensitive Ca²⁺ detection.[6][17] |

| Coelenterazine n | ~467 | 0.01 | Very low intensity; useful as a low-sensitivity control.[17][18] |

Data compiled from multiple sources.[7][9][17] Relative intensity values are with aequorin and can vary with the luciferase used.

Experimental Protocols & Workflows

The following protocols are provided as a robust starting point. As a senior application scientist, I must emphasize that optimal conditions, particularly substrate concentration and incubation times, should always be empirically determined for each specific cell type and assay system.

Protocol 1: Intracellular Calcium Measurement using Aequorin

This protocol is designed for monitoring G-protein coupled receptor (GPCR) activation by measuring intracellular calcium mobilization in a 96-well plate format.

Materials:

-

HEK293 or CHO cells stably expressing the target GPCR and apoaequorin.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

This compound stock solution (1 mM in ethanol, store at -80°C).[19]

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Test compounds (agonists/antagonists).

-

White, opaque-bottom 96-well plates.

-

Luminometer with kinetic reading capabilities and injectors.

Workflow:

Caption: Workflow for aequorin-based intracellular calcium assay.

Step-by-Step Methodology:

-

Cell Plating: Seed the apoaequorin-expressing cells into white, opaque-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Aequorin Reconstitution (Charging):

-

On the day of the assay, prepare a working solution of this compound. A final concentration of 5 µM is a common starting point.[19] Dilute the 1 mM stock into your cell culture medium. Protect this solution from light.

-

Gently remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. This allows the this compound to enter the cells and form the functional aequorin complex.[19] The causality here is that sufficient time is needed for passive diffusion across the cell membrane and subsequent binding to apoaequorin.

-

-

Cell Washing:

-

Gently wash the cells twice with 100 µL of assay buffer to remove extracellular this compound. This is a critical self-validating step to minimize background luminescence and ensure the signal is from intracellular calcium flux.[19]

-

After the final wash, add 100 µL of assay buffer to each well.

-

-

Luminescence Measurement:

-

Place the plate in the luminometer.

-

Set the instrument to perform a kinetic read (measuring light emission over time).

-

Program the injector to add your test compound (e.g., a GPCR agonist).

-

Inject the compound and immediately begin measuring the luminescence signal. The signal is typically a rapid flash, so a kinetic read is essential.[19]

-

-

Data Analysis: The light emission is directly proportional to the intracellular calcium concentration. Analyze the data by quantifying the peak luminescence intensity or the area under the curve.

Protocol 2: BRET Assay for Protein-Protein Interactions

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions (PPIs) in real-time in living cells.[20] This protocol describes a typical BRET assay to monitor the interaction between a donor protein fused to Renilla luciferase (RLuc) and an acceptor protein fused to a fluorescent protein (e.g., YFP).

Materials:

-

Cells co-transfected with constructs for RLuc-Donor Protein and YFP-Acceptor Protein.

-

This compound stock solution (1 mM in ethanol).

-

Assay buffer (e.g., PBS).

-

White, opaque-bottom 96-well plates.

-

Luminometer capable of simultaneous dual-wavelength detection (e.g., with filters for ~440 nm and ~530 nm).

Workflow:

Caption: General workflow for a BRET assay to study protein-protein interactions.

Step-by-Step Methodology:

-

Cell Transfection and Plating: Co-transfect cells with the donor and acceptor plasmids. Plate the transfected cells into a white, opaque-bottom 96-well plate and incubate for 24-48 hours to allow for protein expression.

-

Assay Preparation:

-

On the day of the assay, gently wash the cells with PBS.

-

Add 90 µL of PBS to each well.

-

-

Substrate Addition:

-

Prepare a working solution of this compound in PBS. A final concentration of 5 µM is a robust starting point.[21]

-

Add 10 µL of the this compound working solution to each well to initiate the luminescent reaction.

-

-

BRET Measurement:

-

Immediately place the plate in the luminometer.

-

Measure the luminescence signal simultaneously at two wavelengths: the donor emission wavelength (for this compound with RLuc, around 440-480 nm) and the acceptor emission wavelength (for YFP, around 530-540 nm).[21] The choice of filters is critical for separating the donor and acceptor signals.

-

-

Data Analysis (BRET Ratio Calculation):

-

The BRET ratio is a self-validating measure that corrects for variations in cell number and expression levels. It is calculated by dividing the light intensity measured at the acceptor wavelength by the light intensity measured at the donor wavelength.

-

An increase in the BRET ratio indicates that the donor and acceptor proteins are in close proximity (<100 Å), signifying a protein-protein interaction.[22]

-

Conclusion

This compound represents a significant advancement in the field of bioluminescence, offering researchers a high-intensity, fast-kinetic substrate for sensitive applications. Its enhanced performance in aequorin-based calcium assays and its utility as a substrate for Renilla luciferase in reporter gene and BRET assays make it an invaluable tool for drug discovery and fundamental biological research. By understanding its mechanism of action and adhering to validated protocols, scientists can fully leverage the power of this compound to illuminate complex cellular processes with high fidelity.

References

- Benchchem.

- Benchchem. The Mechanism of Action of Coelenterazine hcp: An In-depth Technical Guide.

-

Stepanyuk, G. A., & Markova, S. V. (2019). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. Molecules, 24(21), 3873. [Link]

-

Li, L., et al. (2016). Lighting up bioluminescence with coelenterazine: strategies and applications. Organic & Biomolecular Chemistry, 14(30), 7234-7246. [Link]

-

Interchim. Coelenterazines. [Link]

-

Eremeeva, E. V., et al. (2020). Ca2+-Triggered Coelenterazine-Binding Protein Renilla: Expected and Unexpected Features. International Journal of Molecular Sciences, 21(23), 9294. [Link]

- Benchchem. An In-depth Technical Guide to Bioluminescence Resonance Energy Transfer (BRET) with Coelenterazine hcp.

- Benchchem. Application Notes and Protocols for Coelenterazine hcp in Cell Culture Assays.

-

Wikipedia. Renilla-luciferin 2-monooxygenase. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135478034, this compound. [Link]

-

Dabos. Coelenterazine Substrates for Renilla Luciferase and Apoaequorin, Biotium. [Link]

- Benchchem. A Comparative Guide to the Quantum Yield of Coelenterazine Analogs for Bioluminescence Research.

-

Los G.V., et al. (2008). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. In: Zhao X., Hantgan R. (eds) Biosensors and Biodetection. Methods in Molecular Biology™, vol 504. Humana Press. [Link]

-

Interchim. Coelenterazines. [Link]

-

Berthold Technologies. Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. [Link]

-

Wikipedia. Coelenterazine. [Link]

- Benchchem. Optimizing Coelenterazine hcp Concentration for Kinetic Assays: A Technical Support Guide.

-

Carl ROTH. Coelenterazine. [Link]

-

Wang, Y., et al. (2016). Lighting up bioluminescence with coelenterazine: strategies and applications. Organic & Biomolecular Chemistry, 14(30), 7234-7246. [Link]

-

American Chemical Society. Coelenterazine. [Link]

-

ResearchGate. Mechanism for coelenterazine (1) bioluminescence. [Link]

-

Chen, Y.-C., et al. (2023). Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes. Biosensors, 13(3), 378. [Link]

Sources

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. biosynth.com [biosynth.com]

- 4. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coelenterazine Substrates for Renilla Luciferase and Apoaequorin, Biotium - 10112-1, 1 mg, this compound [dabos.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotium.com [biotium.com]

- 8. interchim.fr [interchim.fr]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. interchim.fr [interchim.fr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biotium.com [biotium.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound *UltraPure grade* | AAT Bioquest [aatbio.com]

- 17. biotium.com [biotium.com]

- 18. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - US [thermofisher.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. berthold.com [berthold.com]

Coelenterazine cp: A Comprehensive Technical Guide for Advanced Bioluminescence Applications

This guide provides an in-depth exploration of coelenterazine cp (CTZ-cp), a synthetic analog of coelenterazine, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical intricacies, unique properties, and the mechanistic basis for its superior performance in various bioluminescent assays. This document moves beyond a simple recitation of facts to offer field-proven insights into why and when to employ this powerful luminophore.

Introduction: The Need for Enhanced Bioluminescent Probes

Bioluminescence, the emission of light by living organisms, has been harnessed as a transformative tool in biological research. At the heart of many of these applications lies coelenterazine, the luciferin responsible for the light-emitting reactions in numerous marine organisms.[1] While native coelenterazine has been instrumental, the quest for greater sensitivity, brighter signals, and faster kinetics has driven the development of synthetic analogs. This compound emerges as a significant advancement, offering substantial improvements in luminescence intensity, particularly with the photoprotein aequorin.[2][3] This guide will elucidate the chemical and physical properties of this compound that underpin these enhancements and provide practical guidance for its application.

Chemical Structure and Synthesis

This compound is a synthetic derivative of coelenterazine, characterized by a specific modification to its core imidazopyrazinone structure.[4] This alteration, while seemingly minor, has profound effects on the molecule's electronic properties and, consequently, its light-emitting potential.

Caption: Figure 1. Generalized chemical structure of the coelenterazine core. Specific analogs like this compound feature modifications to this basic structure.

The synthesis of coelenterazine and its analogs is a complex multi-step process.[5] Modern synthetic routes often employ palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to construct the key biaryl linkages in the molecule.[6][7] These advanced methods allow for the precise and efficient introduction of various functional groups, leading to the creation of a diverse library of coelenterazine analogs with tailored properties.[6] The synthesis of this compound specifically involves strategic modifications to achieve its unique luminescent characteristics.

Physicochemical and Spectral Properties

This compound is typically a yellow solid, soluble in methanol (MeOH) and ethanol (EtOH).[5][8] A critical handling note for researchers is to avoid dissolving coelenterazine and its analogs in dimethyl sulfoxide (DMSO) , as this can lead to spontaneous oxidation and degradation of the compound.[1][3] For optimal stability, solutions should be stored at -70°C under an inert gas like nitrogen or argon and protected from light.[8]

The spectral properties of this compound are highly dependent on its environment, particularly the protein it interacts with. When complexed with the photoprotein aequorin, this compound exhibits a distinct emission maximum.

Table 1: Comparative Luminescent Properties of Coelenterazine Analogs with Aequorin

| Coelenterazine Analog | Emission Max (λem) (nm) | Relative Luminescence Capacity | Relative Intensity | Half-rise Time (s) |

| Native | 465 | 1.0 | 1.00 | 0.4-0.8 |

| cp | 442 | 0.95 | 15 | 0.15-0.3 |

| h | 475 | 0.82 | 10 | 0.4-0.8 |

| hcp | 444 | 0.67 | 190 | 0.15-0.3 |

| f | 473 | 0.80 | 18 | 0.4-0.8 |

| fcp | 452 | 0.57 | 135 | 0.4-0.8 |

| n | 467 | 0.26 | 0.01 | 5 |

| i | 476 | 0.70 | 0.03 | 8 |

| ip | 441 | 0.54 | 47 | 1 |

Data compiled from various sources.[9][10]

As illustrated in Table 1, the aequorin complex with this compound demonstrates a significantly higher relative intensity (15 times) and a faster response time to calcium compared to the native coelenterazine-aequorin complex.[2][8][9] This enhanced brightness and rapid kinetics are the primary reasons researchers choose this compound for applications requiring high sensitivity and temporal resolution.

When used as a substrate for Renilla luciferase, this compound also exhibits distinct properties.

Table 2: Comparative Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase

| Coelenterazine Analog | Emission Max (nm) | Total Light (%) | Initial Intensity (%) |

| Native | 475 | 100 | 45 |

| cp | 470 | 23 | 135 |

| h | 475 | 41 | 135 |

| f | 473 | 28 | 45 |

| n | 475 | 47 | 900 |

| e | 418, 475 | 137 | 900 |

Data compiled from Biotium product information.[11]

With Renilla luciferase, this compound yields a higher initial light intensity compared to the native substrate, although the total light output is lower.[11] This "flash" kinetic profile makes it suitable for assays where a rapid, intense signal is desired.

Mechanism of Action: The Basis of Enhanced Luminescence

The light-emitting reaction of coelenterazine involves an oxidative decarboxylation process.[10] In the presence of a luciferase or photoprotein, molecular oxygen is added to the C-2 position of the imidazopyrazinone core, forming a high-energy dioxetanone intermediate.[4] The subsequent breakdown of this intermediate leads to the formation of an excited-state coelenteramide, which emits a photon as it decays to its ground state.[4][10]

The specific chemical modifications in this compound influence the stability of the dioxetanone intermediate and the quantum yield of the excited coelenteramide. These modifications are engineered to favor a more efficient conversion of chemical energy into light, resulting in the observed increase in luminescence intensity.

Key Applications and Experimental Protocols

The superior properties of this compound make it an invaluable tool for a range of bioluminescent assays.

Intracellular Calcium Sensing with Aequorin

The aequorin-coelenterazine system is a highly sensitive method for measuring intracellular calcium concentrations.[5] The binding of Ca²⁺ ions to the aequorin photoprotein triggers a conformational change, leading to the oxidation of coelenterazine and the emission of light.[5][12] The high quantum yield and rapid response of this compound make it particularly well-suited for this application, enabling the detection of small and transient changes in calcium levels.[13]

-

Cell Culture and Transfection:

-

Seed cells expressing the G-protein coupled receptor (GPCR) of interest and apoaequorin in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

This compound Loading:

-

Prepare a 5 µM working solution of this compound in an appropriate assay buffer. Crucially, protect this solution from light.

-

Gently remove the cell culture medium.

-

Add 100 µL of the this compound working solution to each well.

-

Incubate for 1-2 hours at room temperature, protected from light, to allow for reconstitution of the aequorin complex.

-

-

Luminescence Measurement:

-

Place the plate in a luminometer equipped with automated injectors.

-

Inject the test compound or agonist.

-

Immediately measure the flash of luminescence. The intensity of the light emission is directly proportional to the intracellular calcium concentration.

-

Caption: Figure 2. Workflow for an aequorin-based GPCR calcium mobilization assay using this compound.

Reporter Gene Assays with Renilla Luciferase

Renilla luciferase is a commonly used reporter enzyme in studies of gene expression and cellular signaling.[5] The oxidation of coelenterazine by Renilla luciferase produces light, with the intensity being proportional to the amount of active enzyme.[5] this compound can be used in these assays to achieve a high-intensity, flash-type signal.

-

Cell Lysis:

-

Wash cells transfected with a Renilla luciferase reporter construct with phosphate-buffered saline (PBS).

-

Add a suitable passive lysis buffer and incubate for 15 minutes at room temperature with gentle rocking.

-

Collect the cell lysate.

-

-

Reagent Preparation:

-

Prepare a working solution of this compound in a Renilla luciferase assay buffer (typically 1-5 µM). Prepare this solution fresh and protect it from light.

-

-

Luminescence Measurement:

-

Add 20 µL of cell lysate to a luminometer tube or well of an opaque plate.

-

Inject 100 µL of the this compound working solution.

-

Immediately measure the luminescence for a period of 1-10 seconds.

-

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for studying protein-protein interactions in living cells.[5] It involves the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase) to a fluorescent acceptor (e.g., a fluorescent protein). The choice of coelenterazine analog is critical for optimizing the spectral overlap between the donor emission and acceptor excitation. While coelenterazine h is often used in BRET¹, analogs like this compound can be employed depending on the specific spectral requirements of the assay.[5]

Caption: Figure 3. General workflow for a BRET assay to study protein-protein interactions.

Conclusion

This compound represents a significant advancement in bioluminescence technology. Its enhanced light output and rapid kinetics, particularly with the aequorin system, provide researchers with a superior tool for sensitive and temporally resolved biological measurements.[5][10] By understanding the chemical properties and mechanistic advantages of this compound, scientists can make informed decisions to optimize their experimental designs and push the boundaries of what is achievable with bioluminescence-based assays.

References

- Benchchem. (n.d.). The Mechanism of Action of Coelenterazine hcp: An In-depth Technical Guide.

- Benchchem. (n.d.). Coelenterazine hcp: A Comparative Performance Analysis with Gaussia and Renilla Luciferases.

-

Inouye, S., & Sasaki, S. (2007). Biophysical analysis of Gaussia luciferase bioluminescence mechanisms using a non-oxidizable coelenterazine. Protein Science, 16(12), 2636–2643. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Dual-Luciferase® Reporter Assay using Coelenterazine hcp.

- Dabos, C. (n.d.). Coelenterazine Substrates for Renilla Luciferase and Apoaequorin. Biotium.

-

Stepanyuk, G. A., et al. (2020). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. International Journal of Molecular Sciences, 21(21), 8007. Retrieved from [Link]

- Benchchem. (n.d.). Coelenterazine hcp: A Technical Guide to its Discovery, Development, and Application in Bioluminescent Assays.

- Biotium. (n.d.). Physical properties of coelenterazine analogs.

- Interchim. (n.d.). Coelenterazines.

-

Li, M., et al. (2020). Lighting up bioluminescence with coelenterazine: strategies and applications. Chemical Science, 11(33), 8689–8700. Retrieved from [Link]

-

Wikipedia. (n.d.). Coelenterazine. Retrieved from [Link]

- Biotium. (n.d.). This compound - Product and Safety Data Sheet.

- Lee, J., et al. (2012). Chemical synthesis of coelenterazine and its analogs: new route by four segment-couplings. Tetrahedron Letters, 53(37), 5014–5017.

-

Titushin, M. S., et al. (2010). Coelenterazine-binding protein of Renilla muelleri: cDNA cloning, overexpression, and characterization as a substrate of luciferase. Photochemical & Photobiological Sciences, 9(10), 1335–1341. Retrieved from [Link]

-

Eremeeva, E., et al. (2020). Ca2+-Triggered Coelenterazine-Binding Protein Renilla: Expected and Unexpected Features. International Journal of Molecular Sciences, 21(18), 6898. Retrieved from [Link]

- Benchchem. (n.d.). Spectral Properties of Coelenterazine hcp Emission: An In-depth Technical Guide.

-

Contant, E. P., et al. (2019). Gram-scale synthesis of luciferins derived from coelenterazine and original insights into their bioluminescence properties. Organic & Biomolecular Chemistry, 17(15), 3709–3713. Retrieved from [Link]

- Biotium. (2019). Coelenterazine Analogs.

-

Targeting Systems. (n.d.). Gaussia Luciferase Assay reagent (GAR-1). Retrieved from [Link]

-

Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Retrieved from [Link]

- Gonzalez, V. M., Jr. (2007). Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. University of Illinois Urbana-Champaign.

-

Krasitskaya, V. V., et al. (2020). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. International Journal of Molecular Sciences, 21(21), 8007. Retrieved from [Link]

- Hall, M. P., et al. (2010). Methods, reagents and kits for luciferase assay. U.S. Patent No. EP2222870B1.

Sources

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. Coelenterazine Substrates for Renilla Luciferase and Apoaequorin, Biotium - 10112-1, 1 mg, this compound [dabos.com]

- 3. interchim.fr [interchim.fr]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. biotium.com [biotium.com]

- 9. biotium.com [biotium.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biotium.com [biotium.com]

- 12. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. This compound *UltraPure grade* | AAT Bioquest [aatbio.com]

Coelenterazine cp: A Comprehensive Technical Guide to its Applications in Molecular Biology

This guide provides an in-depth exploration of Coelenterazine cp (CTZ cp), a synthetic analog of the native luciferin, coelenterazine. We will delve into its fundamental properties and detail its critical applications in contemporary molecular biology, including Bioluminescence Resonance Energy Transfer (BRET), calcium imaging, and reporter gene assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the enhanced characteristics of this compound for more sensitive and robust experimental outcomes.

The Genesis of a Brighter Probe: Understanding this compound

Coelenterazine is the light-emitting substrate for a multitude of marine luciferases and photoproteins.[1][2] The drive to enhance the properties of native coelenterazine, such as luminescence intensity and signal kinetics, led to the development of synthetic analogs like this compound.[3][4] These modifications are pivotal for assays requiring high sensitivity and a strong signal-to-noise ratio.

This compound, when complexed with the photoprotein aequorin, generates a luminescent signal that is approximately 15 times more intense and has a faster response time to calcium than the native coelenterazine-aequorin complex.[5][6] This enhanced brightness is a key advantage in various experimental setups.

Physicochemical Properties and Handling

Coelenterazine and its analogs are susceptible to auto-oxidation, especially in aerobic conditions or in solvents like DMSO.[1][7] Therefore, proper handling and storage are paramount to ensure its efficacy.

-

Storage: Store solid this compound at -20°C or -70°C, protected from light and under an inert gas like nitrogen or argon for long-term stability.[7]

-

Solubilization: Prepare stock solutions in methanol or ethanol; avoid DMSO as it can compromise stability.[7] For in vivo applications, water-soluble formulations are available to circumvent the toxicity associated with organic solvents.[8][9][10][11][12]

-

Working Solutions: Prepare fresh working solutions and keep them on ice and protected from light during experiments.[13][14]

Illuminating Cellular Dynamics: Core Applications

This compound's superior luminescent properties make it a valuable tool in three primary areas of molecular biology:

-

Bioluminescence Resonance Energy Transfer (BRET): For studying real-time protein-protein interactions.

-

Calcium Imaging: For the sensitive detection of intracellular calcium transients.

-

Reporter Gene Assays: For quantifying gene expression and other cellular events.

The following sections will provide a detailed, field-proven perspective on each of these applications.

Probing Proximity: Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET is a powerful, non-radiative energy transfer technique used to monitor molecular interactions in living cells.[3][15] The process relies on a bioluminescent donor, typically a Renilla luciferase (Rluc) variant, and a fluorescent acceptor, such as a Green Fluorescent Protein (GFP) variant.[15][16] When the donor and acceptor are in close proximity (<10 nm), the energy from the coelenterazine oxidation by Rluc excites the acceptor, causing it to emit light at its characteristic wavelength. The BRET ratio—the ratio of acceptor emission to donor emission—provides a quantitative measure of the interaction.[16] A key advantage over Förster Resonance Energy Transfer (FRET) is the absence of an external excitation light source, which minimizes phototoxicity and background fluorescence.[16]

Causality in BRET Assay Design with this compound

The choice of coelenterazine analog is a critical determinant of BRET assay performance. While this compound offers enhanced brightness, other analogs like Coelenterazine 400a (DeepBlue C™) are sometimes preferred in BRET studies due to a greater spectral separation between the donor and acceptor, which can reduce signal bleed-through and improve the signal-to-noise ratio.[17][18] However, the brighter signal from this compound can be advantageous when expression levels of the interacting proteins are low.

Detailed Protocol: GPCR-β-Arrestin Interaction BRET Assay

This protocol outlines a typical BRET assay to monitor the interaction between a G-protein coupled receptor (GPCR) and β-arrestin.

I. Cell Preparation

-

Transfection: Co-transfect mammalian cells (e.g., HEK293) with plasmids encoding the GPCR fused to a Renilla luciferase variant (e.g., Rluc8) and β-arrestin fused to a fluorescent acceptor (e.g., Venus). Include a "donor-only" control (GPCR-Rluc8 transfected with an empty vector for the acceptor).

-

Incubation: Culture the transfected cells for 24-48 hours to ensure adequate protein expression.[16]

-

Cell Harvesting and Plating:

-

Gently detach cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in an appropriate assay buffer (e.g., PBS with calcium and magnesium).

-

Adjust the cell density to approximately 1-2 x 10^5 cells/mL.

-

Dispense 90 µL of the cell suspension into each well of a white, opaque 96-well microplate.[16]

-

II. BRET Assay Procedure

-

Ligand Stimulation (for agonist-induced interactions):

-

Prepare a solution of the agonist at 10x the final desired concentration in the assay buffer.

-

Add 10 µL of the agonist solution to the appropriate wells. For baseline measurements, add 10 µL of assay buffer without the agonist.[16]

-

Incubate the plate at 37°C for 5-15 minutes.

-

-

Substrate Addition and Signal Measurement:

-

Prepare a stock solution of this compound in ethanol. Immediately before use, dilute the stock to the desired final concentration (a typical starting concentration is 5 µM) in the assay buffer.[15][16]

-

Using a microplate reader with automated injectors, inject 10 µL of the this compound solution into each well.

-

Immediately after injection, measure the luminescence at two distinct wavelength windows:

-

Donor Emission: Centered around the emission peak of Rluc with this compound (approximately 442 nm). A filter set of 440-480 nm is a suitable starting point.[3][16]

-

Acceptor Emission: Centered around the emission peak of the acceptor (e.g., Venus, ~530 nm). A filter set of 510-550 nm is appropriate.[16]

-

-

III. Data Analysis

-

Calculate the BRET Ratio: For each well, divide the acceptor emission signal by the donor emission signal.

-

Background Subtraction: Subtract the average BRET ratio from the "donor-only" control wells from the BRET ratios of the experimental wells.

Visualizing Calcium Signaling: Aequorin-Based Assays

Aequorin is a photoprotein that, in its active state, is a complex of apoaequorin, molecular oxygen, and coelenterazine.[3][19] The binding of three Ca²⁺ ions to aequorin triggers a conformational change, leading to the oxidation of coelenterazine to coelenteramide, with a concomitant emission of blue light.[19][20] The intensity of the emitted light is proportional to the intracellular calcium concentration.

The this compound Advantage in Calcium Sensing

The use of this compound in aequorin-based assays provides a significant enhancement in signal intensity—up to 15 times that of native coelenterazine.[5][6] This is particularly advantageous for detecting small or rapid changes in intracellular calcium concentrations.[6][19] The faster response time of the this compound-aequorin complex also allows for a more accurate temporal resolution of calcium dynamics.[6]

Detailed Protocol: GPCR-Mediated Intracellular Calcium Mobilization Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening of GPCR agonists.

I. Cell Preparation

-

Cell Seeding: The day before the assay, seed cells stably or transiently expressing the target GPCR and apoaequorin (e.g., HEK293 or CHO cells) into white, opaque-bottom 96-well plates at a density of approximately 40,000 cells per well.[3]

-

Incubation: Incubate overnight at 37°C in a 5% CO₂ incubator.

II. Aequorin Reconstitution

-

This compound Loading: On the day of the assay, prepare a 5 µM working solution of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Protect the solution from light.[3]

-

Incubation: Gently remove the cell culture medium from the wells and add 100 µL of the this compound working solution to each well. Incubate the plate for 1-2 hours at room temperature, protected from light, to allow for the reconstitution of active aequorin.[3]

III. Luminescence Measurement

-

Compound Preparation: Prepare serial dilutions of test compounds and a positive control agonist in the assay buffer.

-

Signal Detection:

-

Place the plate in a luminometer with automated injectors.

-

Set the luminometer to inject the ligand solution and immediately begin reading luminescence.

-

For agonist screening, inject the test compounds and measure the light emission for 30-60 seconds to capture the peak response.[3]

-

IV. Data Analysis

-

Quantification: The luminescence signal is typically quantified as the peak intensity or the integral of the signal over the measurement period.

-

Dose-Response Curves: For agonist screening, plot the luminescence signal against the log of the agonist concentration to generate dose-response curves and determine EC₅₀ values.

Quantifying Gene Expression: Reporter Gene Assays

Reporter gene assays are a cornerstone of molecular biology for studying gene expression and cellular signaling pathways. Coelenterazine-dependent luciferases, such as Gaussia luciferase (GLuc) and Renilla luciferase (Rluc), are frequently used as reporters.[8][21] The amount of light produced upon the addition of coelenterazine is directly proportional to the amount of active luciferase, which in turn reflects the activity of the promoter driving its expression.[3]

The Power of Gaussia Luciferase with Coelenterazine

Gaussia luciferase, isolated from the marine copepod Gaussia princeps, offers several advantages as a reporter. It is a small, ATP-independent enzyme that generates a significantly higher bioluminescent signal (over 1000-fold) compared to Firefly and Renilla luciferases. A key feature of GLuc is its natural secretion from cells, allowing for the non-invasive measurement of reporter activity in the cell culture medium over time.[22]

Detailed Protocol: Secreted Gaussia Luciferase Reporter Assay

This protocol describes a non-lytic assay to measure GLuc activity from the supernatant of cultured cells.

I. Cell Preparation and Treatment

-

Transfection: Transfect the cells of interest with a plasmid containing the GLuc reporter gene under the control of a promoter of interest.

-

Culturing: Plate the transfected cells and culture them under the desired experimental conditions (e.g., treatment with a specific compound).

II. Sample Collection and Assay

-

Supernatant Collection: At the desired time points, carefully collect a small aliquot (10-50 µL) of the conditioned media from each well.[13]

-

Transfer: Transfer the supernatant to the wells of a white or black 96-well plate.[13]

-

Substrate Preparation:

-

Prepare a stock solution of coelenterazine (native or cp) in acidified methanol (e.g., 5 mg/mL) and store aliquots at -80°C.[13][14]

-

On the day of the assay, dilute the coelenterazine stock to a working concentration (e.g., 20 µM) in an appropriate assay buffer (e.g., PBS with 5 mM NaCl, pH 7.2).[13]

-

Critical Step: Incubate the coelenterazine working solution for 30 minutes at room temperature in the dark to stabilize the substrate and reduce auto-oxidation.[13]

-

-

Luminescence Measurement:

-

For flash kinetics, use a luminometer with an automated injector to add 50 µL of the coelenterazine working solution to each well and measure the light output immediately (integration time of 1-10 seconds).[13][23]

-

For glow-type assays, specialized reagents are available that provide a more stable signal.[23]

-

III. Data Analysis

-

Normalization: If a co-transfected secreted internal control reporter (e.g., secreted alkaline phosphatase or a fluorescent protein) is used, normalize the GLuc luminescence values to the internal control values to account for variations in transfection efficiency and cell number.[14]

-

Interpretation: The normalized luminescence values are proportional to the activity of the promoter driving GLuc expression.

Quantitative Data Summary

The choice of coelenterazine analog significantly impacts the outcome of an experiment. The following table summarizes the key luminescent properties of this compound in comparison to other commonly used analogs when used with aequorin.

| Coelenterazine Analog | Relative Luminescence Intensity (vs. Native) | Response Time to Ca²⁺ | Emission Max (nm) with Rluc |

| Native | 1 | 0.4-0.8 s | 466 |

| cp | 15 | Faster (0.15-0.3 s) | 442 |

| hcp | 190 | Faster | 444 |

| f | 18-20 | 0.4-0.8 s | 473 |

| h | >10 | - | 467 |

| fcp | 135 | - | - |

| ip | ~50 | Slower | - |

Data compiled from various sources.[3][5][6][7]

Conclusion: A Senior Scientist's Perspective

This compound represents a significant advancement in the field of bioluminescence, offering researchers a tool with enhanced brightness and faster kinetics. As demonstrated in this guide, its application in BRET, calcium imaging, and reporter gene assays can lead to more sensitive and temporally resolved data. However, the success of any experiment hinges on a thorough understanding of the underlying principles and meticulous attention to protocol details. From proper storage and handling of the substrate to the optimization of cell-based assays, each step is critical. By leveraging the insights and detailed methodologies provided herein, researchers can confidently integrate this compound into their workflows to illuminate the intricate processes of molecular and cellular biology.

References

-

A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases. (2012). Nature Methods. Retrieved from [Link]

-

Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo. (2009). Nature Protocols. Retrieved from [Link]

-

Secreted dual reporter assay with Gaussia luciferase and mCherry. (2017). protocols.io. Retrieved from [Link]

-

Gaussia Luciferase Assay reagent (GAR-1). (n.d.). Targeting Systems. Retrieved from [Link]

-

Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports coelenterazine. (2003). PNAS. Retrieved from [Link]

-

Coelenterazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Coelenterazines. (n.d.). Interchim. Retrieved from [Link]

-

Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

-

Aequorin as a Useful Calcium-Sensing Reporter in Candida albicans. (2021). Journal of Fungi. Retrieved from [Link]

-

Use of aequorin-based indicators for monitoring Ca2+ in acidic organelles. (2023). UCL Discovery. Retrieved from [Link]

-

Aequorin-based calcium assay. (n.d.). WellPlate.com. Retrieved from [Link]

-

Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. (2012). Methods in Molecular Biology. Retrieved from [Link]

-

GAP, an aequorin-based fluorescent indicator for imaging Ca2+ in organelles. (2014). PNAS. Retrieved from [Link]

-

BRET Procedures. (n.d.). Von Arnim Lab. Retrieved from [Link]

-

Gaussia-Juice Luciferase Assay. (n.d.). PJK GmbH. Retrieved from [Link]

-

Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. (n.d.). Berthold Technologies. Retrieved from [Link]

-

Lighting up bioluminescence with coelenterazine: strategies and applications. (2020). Chemical Society Reviews. Retrieved from [Link]

-

Coelenterazine. (2018). American Chemical Society. Retrieved from [Link]

-

Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes. (2023). Biosensors. Retrieved from [Link]

Sources

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. interchim.fr [interchim.fr]

- 6. biotium.com [biotium.com]

- 7. biotium.com [biotium.com]

- 8. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coelenterazine-SOL (in vivo) [nanolight.com]

- 10. h-Coelenterazine-SOL (in vivo) [nanolight.com]

- 11. medilumine.com [medilumine.com]

- 12. Aequorin as a Useful Calcium-Sensing Reporter in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Secreted dual reporter assay with Gaussia luciferase and mCherry [protocols.io]

- 15. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. biotium.com [biotium.com]

- 18. zellbio.eu [zellbio.eu]

- 19. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. content.abcam.com [content.abcam.com]

- 23. targetingsystems.net [targetingsystems.net]

An In-depth Technical Guide to Coelenterazine CP as a Substrate for Renilla Luciferase

For researchers, scientists, and drug development professionals leveraging bioluminescent technologies, the selection of the appropriate luciferase substrate is a critical determinant of experimental success. This guide provides a comprehensive technical overview of coelenterazine CP, a synthetic analog of the native coelenterazine, for use with Renilla luciferase (RLuc). We will delve into the core principles of the RLuc-coelenterazine reaction, the specific properties of this compound, detailed protocols for its application, and field-proven insights to empower you to generate robust and reproducible data.

The Foundation: Renilla Luciferase and Coelenterazine Bioluminescence

The bioluminescent system of the sea pansy, Renilla reniformis, is a powerful tool in modern biological research. At its heart is the 36 kDa enzyme, Renilla luciferase, which catalyzes the oxidative decarboxylation of its substrate, coelenterazine.[1][2] This reaction results in the emission of blue light, typically with a maximum wavelength of approximately 480 nm.[3] A key advantage of this system is its independence from ATP, simplifying its use in a variety of cellular and in vitro assays.[4]

The catalytic mechanism of Renilla luciferase involves the binding of coelenterazine and molecular oxygen within the enzyme's active site. This leads to the formation of a high-energy dioxetanone intermediate. The subsequent decomposition of this intermediate releases carbon dioxide and the product, coelenteramide, in an electronically excited state. As the excited coelenteramide relaxes to its ground state, it emits a photon of light.[5]

Caption: The catalytic cycle of Renilla luciferase with coelenterazine.

A Closer Look at this compound: Properties and Performance

This compound is one of several synthetic analogs of native coelenterazine. The "cp" designation refers to specific chemical modifications of the parent molecule. These modifications can influence the substrate's physicochemical and luminescent properties.

Physicochemical Properties

| Property | This compound | Native Coelenterazine |

| Molecular Weight | ~415.5 g/mol | ~423.47 g/mol |

| Appearance | Yellow solid | Orange-yellow crystals |

| Solubility | Soluble in Methanol (MeOH) and Ethanol (EtOH) | Soluble in Methanol (MeOH) and Ethanol (EtOH) |

| Storage | Store at -20°C or below, protected from light | Store at -20°C or below, protected from light |

Data compiled from various sources.[6][7]

A critical consideration for any coelenterazine analog is its stability. Coelenterazines are high-energy molecules susceptible to auto-oxidation, especially in aqueous solutions and when exposed to light and oxygen.[8][9] Therefore, proper handling and storage are paramount to ensure experimental reproducibility. Stock solutions should be prepared in anhydrous methanol or ethanol and stored at -80°C under an inert gas. Working solutions in aqueous buffers should be prepared fresh before each experiment.[10]

Luminescent Properties with Renilla Luciferase

The choice of a coelenterazine analog directly impacts the performance of a Renilla luciferase assay. The following table summarizes the key luminescent properties of this compound in comparison to native coelenterazine and another common analog, coelenterazine hcp.

| Coelenterazine Analog | Emission Max (nm) | Relative Luminescence Capacity (%) | Relative Initial Intensity (%) |

| Native Coelenterazine | ~475 | 100 | 100 |

| This compound | ~470 | 95 | 1500 |

| Coelenterazine hcp | ~444 | 67 | 19000 |

Data is a compilation from various sources and may vary depending on experimental conditions.[5]

From this data, several key insights emerge for the experimentalist:

-

Emission Spectrum: this compound exhibits a slight blue shift in its emission maximum (~470 nm) compared to native coelenterazine (~475 nm). This is an important consideration in applications like Bioluminescence Resonance Energy Transfer (BRET), where spectral overlap between the donor and acceptor is critical.[11]

-

Signal Intensity: While this compound has a very high relative initial intensity, its total light output (luminescence capacity) is slightly lower than that of native coelenterazine. This suggests a "flash" kinetic profile with a rapid burst of light that decays quickly. In contrast, coelenterazine hcp provides a significantly higher initial burst. The choice between these analogs will depend on the specific requirements of the assay and the sensitivity of the detection instrument. For endpoint assays where total light is integrated, the differences may be less pronounced.

Experimental Protocols: A Practical Guide

The following protocols are designed to be a starting point for researchers using this compound. Optimization may be necessary for specific cell types and experimental conditions.

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for obtaining consistent results.

Caption: Workflow for the preparation of this compound stock and working solutions.

Step-by-Step Protocol:

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

-

Add the appropriate volume of anhydrous methanol or ethanol to the vial to achieve the desired concentration.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in amber or light-blocking microcentrifuge tubes.

-

Store the aliquots at -80°C.

-

-

Working Solution Preparation:

-

Immediately before use, thaw a single aliquot of the stock solution on ice.

-

Dilute the stock solution to the final desired working concentration (typically 1-5 µM) in the appropriate assay buffer.

-

Protect the working solution from light and use it promptly, as its stability in aqueous solutions is limited.[12]

-

In VitroRenilla Luciferase Reporter Gene Assay

This protocol describes a typical flash-type luminescence assay for quantifying Renilla luciferase activity in cell lysates.

Materials:

-

Cells transfected with a Renilla luciferase reporter construct.

-

Passive Lysis Buffer (e.g., 1X PLB).

-

This compound working solution (1-5 µM in Renilla Luciferase Assay Buffer).

-

Luminometer.

Procedure:

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add an appropriate volume of 1X Passive Lysis Buffer to the cells.

-

Incubate for 15 minutes at room temperature with gentle rocking.

-

Collect the cell lysate.

-

-

Luminescence Measurement:

-

Add 20 µL of cell lysate to a luminometer tube or a well of a white, opaque-bottom plate.

-

Place the tube/plate in the luminometer.

-

Inject 100 µL of the this compound working solution.

-

Immediately measure the luminescence for a period of 1-10 seconds.

-

-

Data Analysis:

-

The luminescence is typically reported in Relative Light Units (RLU).

-

Normalize the RLU values to the protein concentration of the cell lysate or to the activity of a co-transfected control reporter.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique for studying protein-protein interactions.[13] The following is a general protocol that can be adapted for use with this compound.

Materials:

-

Cells co-transfected with plasmids encoding a donor (Renilla luciferase fusion protein) and an acceptor (e.g., a fluorescent protein fusion).

-

Assay buffer (e.g., PBS with calcium and magnesium).

-

This compound working solution (typically 5 µM).

-

Luminometer with appropriate filters for donor and acceptor emission wavelengths.

Procedure:

-

Cell Preparation:

-

Harvest transfected cells and resuspend them in the assay buffer.

-

Dispense the cell suspension into a white, opaque 96-well plate.

-

-

BRET Measurement:

-

Add this compound working solution to each well.

-

Immediately measure the luminescence at two distinct wavelengths:

-

Donor emission: ~470 nm for this compound.

-

Acceptor emission: Dependent on the fluorescent protein used (e.g., ~530 nm for YFP).

-

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

An increase in the BRET ratio indicates a specific interaction between the donor and acceptor fusion proteins.

-

Optimization is key: The ratio of donor to acceptor plasmid and the concentration of this compound should be empirically determined for each BRET pair.[14]

Field-Proven Insights and Troubleshooting

As with any experimental technique, challenges can arise when using this compound. The following insights are based on extensive field experience.

Caption: A logical workflow for troubleshooting low signal in this compound-based assays.

Common Issues and Solutions:

-

Low Signal Intensity:

-

Cause: Degradation of this compound.

-

Solution: Always prepare working solutions fresh. Ensure stock solutions are stored correctly at -80°C and protected from light.[8]

-

Cause: Low Renilla luciferase expression.

-

Solution: Verify transfection efficiency. Use a positive control with known high luciferase expression.

-

Cause: Suboptimal substrate concentration.

-

Solution: Perform a titration of this compound to determine the optimal concentration for your specific assay.

-

-

High Background Signal:

-

Cause: Auto-oxidation of this compound.

-

Solution: Prepare working solutions immediately before use. Some studies suggest that the presence of serum components like albumin can increase auto-oxidation.[15] Minimize the time between substrate addition and measurement.

-

-

Variability Between Replicates:

-

Cause: Inconsistent timing of reagent addition and measurement.

-

Solution: Use a luminometer with injectors for precise and consistent timing. If manual pipetting is used, work with small batches of samples at a time.

-

Cause: Pipetting errors.

-

Solution: Use calibrated pipettes and prepare a master mix of the working solution to add to all relevant wells.[16]

-

Conclusion

This compound is a valuable tool in the arsenal of researchers utilizing Renilla luciferase-based assays. Its distinct luminescent properties, particularly its high initial signal intensity, make it a suitable choice for specific applications. However, a thorough understanding of its characteristics, including its "flash" kinetics and susceptibility to degradation, is essential for its effective implementation. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can harness the power of this compound to generate high-quality, reliable data in their pursuit of scientific discovery and drug development.

References

- Loening, A. M., Fenn, T. D., Wu, A. M., & Gambhir, S. S. (2006). Consensus guided mutagenesis of Renilla luciferase yields enhanced stability and light output. Protein Engineering, Design and Selection, 19(9), 391-400.

- BenchChem. (2025). Coelenterazine hcp solubility issues and how to solve them. BenchChem Technical Support.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Signal Intensity with Coelenterazine hcp. BenchChem Technical Support.

- BenchChem. (2025). Coelenterazine hcp: A Comparative Performance Analysis with Gaussia and Renilla Luciferases. BenchChem Technical Support.

- BenchChem. (2025). An In-depth Technical Guide to Bioluminescence Resonance Energy Transfer (BRET) with Coelenterazine hcp. BenchChem Technical Support.

- BenchChem. (2025).

- Nishihara, R., Citterio, D., & Suzuki, K. (2017). Luciferase-Specific Coelenterazine Analogues for Optical Contamination-Free Bioassays. Scientific Reports, 7(1), 1-10.

- Biotium. (n.d.). Physical properties of coelenterazine analogs. Biotium, Inc.

- Zhao, H., Doyle, T. C., Coquoz, O., Kalmar, J. R., & Contag, C. H. (2004). Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals. Molecular Imaging, 3(1), 43-54.

- BenchChem. (2025). Optimizing Coelenterazine hcp Concentration for Kinetic Assays: A Technical Support Guide. BenchChem Technical Support.

- Thermo Fisher Scientific. (n.d.). Reporter Gene Assays Support—Troubleshooting. Thermo Fisher Scientific Inc.

- BenchChem. (2025). A Comparative Guide to the Quantum Yield of Coelenterazine Analogs for Bioluminescence Research. BenchChem Technical Support.

- Titushin, M. S., Markova, S. V., Frank, L. A., & Vysotski, E. S. (2008). Coelenterazine-binding protein of Renilla muelleri: cDNA cloning, overexpression, and characterization as a substrate of luciferase. Biochemistry (Moscow), 73(10), 1149-1157.

- Tannous, B. A. (2012). A water-soluble coelenterazine for sensitive in vivo imaging of coelenterate luciferases.

- Stepanyuk, G. A., & Vysotski, E. S. (2017). Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications. International Journal of Molecular Sciences, 18(8), 1643.

- Promega Corporation. (2005). Measuring Renilla Luciferase Luminescence in Living Cells. Promega Notes, 90, 13-16.

- Loening, A. M., & Gambhir, S. S. (2008).

- Bhaumik, S., & Gambhir, S. S. (2002). Optical imaging of Renilla luciferase reporter gene expression in living mice. Journal of Biomedical Optics, 7(4), 632-639.

- GoldBio. (n.d.). Luciferase-based Reporter Assay Troubleshooting Guide. Gold Biotechnology.

- Tannous, B. A., Kim, D. E., Fernandez, J. L., Weissleder, R., & Breakefield, X. O. (2005). A water-soluble coelenterazine for sensitive in vivo imaging of coelenterate luciferases.

- Interchim. (n.d.). FluoProbes Coelenterazines. Interchim.

- Jiang, T., Yang, J., & Wang, J. (2017). Bioluminescence properties of all compounds with Renilla luciferase.

- Loening, A. M., & Gambhir, S. S. (2007). Renilla Luciferase Variants with Green-Peaked Emission Spectra for Improved Imaging in Living Subjects. Stanford University.

- Toul, M., Horackova, J., Damborsky, J., Prokop, Z., & Marek, M. (2025). Kinetic mechanism of Renilla luciferase guides induced-fit engineering for improved bioluminescence. bioRxiv.

- Loening, A. M., Wu, A. M., & Gambhir, S. S. (2007). Consensus Guided Mutagenesis of Renilla Luciferase Yields Enhanced Stability and Light Output. Stanford University.

- Angers, S., Salahpour, A., Joly, E., Hogue, M., Dahan, S., & Bouvier, M. (2002). Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells. Methods, 27(4), 337-344.

- Golzarian, M., Gholami, D., & Khajeh, K. (2023). Exploring the Potential of Arginine to Increase Coelenterazine-Renilla Luciferase Affinity and Enzyme Stability: Kinetic and Molecular Dynamics Studies.

- Herdlitschka, A., Kettling, U., & Plückthun, A. (2024). A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. bioRxiv.

- Markova, S. V., & Vysotski, E. S. (2023). Ca2+-Triggered Coelenterazine-Binding Protein Renilla: Expected and Unexpected Features. International Journal of Molecular Sciences, 24(3), 2144.

- Bitesize Bio. (2025). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Bitesize Bio.

- Biotium. (n.d.). Coelenterazine. Biotium, Inc.

- Cayman Chemical. (2022). PRODUCT INFORMATION: Coelenterazine h. Cayman Chemical Company.

Sources

- 1. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotium.com [biotium.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. promega.com [promega.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bioscience.co.uk [bioscience.co.uk]

- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]

- 13. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. bitesizebio.com [bitesizebio.com]

Unveiling the Photon: An In-depth Technical Guide to the Quantum Yield of Coelenterazine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Coelenterazine and its synthetic derivatives are the linchpins of numerous bioluminescent assays, from reporter gene studies and in vivo imaging to advanced biosensors.[1][2][3] The efficacy of these powerful tools hinges on a fundamental principle: the quantum yield (Φ). This guide, designed for the discerning researcher, delves into the core principles governing the quantum yield of coelenterazine, providing both the theoretical underpinnings and the practical methodologies to harness its full potential.

The Essence of Quantum Yield: More Than Just Brightness

In the realm of bioluminescence, the quantum yield is the definitive measure of efficiency. It represents the ratio of photons emitted to the number of substrate molecules consumed in the reaction.[1] A higher quantum yield signifies a more efficient conversion of chemical energy into light, a critical factor for assay sensitivity and signal-to-noise ratio. It is crucial to distinguish quantum yield from relative light output; while related, the latter is a comparative measure under specific conditions, whereas the former is an absolute value reflecting the intrinsic efficiency of the luminescent reaction.[1]

The bioluminescent reaction of coelenterazine, catalyzed by a luciferase such as Renilla luciferase, is an oxidative decarboxylation.[1][4] The luciferase enzyme facilitates the reaction of coelenterazine with molecular oxygen, forming a transient, high-energy peroxide intermediate.[2][4] This intermediate cyclizes into a highly unstable dioxetanone ring structure.[2][5] The subsequent decomposition of this dioxetanone releases carbon dioxide and produces the final product, coelenteramide, in an electronically excited state.[2][5] The return of the excited coelenteramide to its ground state results in the emission of a photon of light.[1][2]

The overall quantum yield of this process is a product of two key factors: the efficiency of producing the excited state coelenteramide (the chemiexcitation quantum yield, ΦCE) and the fluorescence quantum yield of the coelenteramide itself (ΦFL). Therefore, modifications to the coelenterazine structure that enhance either of these components can lead to a brighter bioluminescent system.[6]

The Coelenterazine Family: A Spectrum of Quantum Yields

Native coelenterazine serves as the foundational substrate, but a diverse array of synthetic analogs has been developed to offer enhanced properties, including higher quantum yields, altered emission spectra, and improved stability.[7][8][9] The choice of analog is a critical experimental decision that directly impacts assay performance.

| Coelenterazine Analog | Luciferase Mutant | Bioluminescence Quantum Yield (ΦBL) (%) | Relative Luminescence Capacity | Relative Initial Intensity | Reference |

| Native Coelenterazine | Wild-type Renilla | - | 100% | 100% | [1] |

| Coelenterazine h | - | - | 10-20 times native | - | [10] |

| Coelenterazine cp | - | - | 10-20 times native | - | [10] |

| Coelenterazine f | - | - | 10-20 times native | - | [10] |

| Coelenterazine hcp | - | Highest of cp, f, h, and n | - | - | [10] |

| Coelenterazine 400a (DeepBlueC™) | Wild-type Renilla | Significantly lower than native | - | - | [1] |

| Coelenterazine 400a (DeepBlueC™) | RLuc8 | Dramatically increased | - | - | [1] |

| BBlue2.3 | RLuc8.6-535SG | ~50-fold brighter than DBlueC | - | - | [11] |

Note: Absolute quantum yield measurements are complex and can vary between studies due to differing experimental conditions such as buffer composition, temperature, and the specific luciferase mutant used. Relative comparisons within a single study provide a more consistent measure of performance.[1]

The dramatic increase in the quantum yield of Coelenterazine 400a with the RLuc8 mutant highlights the importance of matching the substrate with an appropriate luciferase variant. This synergy arises from specific amino acid substitutions in the luciferase that can enhance substrate binding, catalytic efficiency, and the environment of the excited coelenteramide, thereby boosting the fluorescence quantum yield.

Visualizing the Bioluminescent Pathway and Experimental Workflow

To fully grasp the concepts of coelenterazine bioluminescence and its measurement, visual representations of the key processes are invaluable.

Caption: General signaling pathway of coelenterazine-luciferase bioluminescence.[1][2]

Caption: Workflow for determining the bioluminescence quantum yield.[1]

Methodologies for Quantum Yield Determination: A Self-Validating Protocol

The accurate determination of bioluminescence quantum yield is a meticulous process that demands precision and careful calibration. The following protocol outlines a robust, self-validating methodology.

I. Materials and Reagents

-

Coelenterazine analog of interest

-

Purified luciferase (e.g., Renilla luciferase of known concentration and purity)

-

Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

-

Solvent for coelenterazine (e.g., methanol or ethanol, spectroscopy grade)

-

Calibrated luminometer or a luminometer with a well-characterized absolute responsivity

-

Standard light source for luminometer calibration (if necessary)

-

Black, opaque microplates or tubes suitable for luminescence measurements

II. Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the coelenterazine analog in an appropriate solvent (e.g., 1 mM in methanol). Store in the dark at -20°C or below to prevent degradation.[1]

-

Prepare a working solution of the coelenterazine analog by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM). Protect from light at all times.[1]

-

Prepare a solution of the purified luciferase in the assay buffer to a known concentration (e.g., 1 µg/mL).[1]

-

-

Luminometer Calibration (Critical Step):

-

If the luminometer does not provide absolute light intensity readings, it must be calibrated. This is a complex but essential step for accurate quantum yield determination.[1]

-

The calibration process typically involves measuring a light source with a known spectral irradiance to determine the detector's response as a function of wavelength.[1]

-

The total photon flux from the bioluminescent reaction can then be calculated by integrating the measured signal over the emission spectrum.[1]

-

-

Luminescence Measurement:

-

Place a known volume of the purified luciferase solution into a well of a black, opaque microplate or a luminometer tube.

-

Place the plate/tube in the luminometer.

-

Inject a defined volume of the coelenterazine analog working solution to initiate the reaction. The final concentrations of both substrate and enzyme must be known precisely.[1]

-

Immediately begin the measurement and integrate the total light output (in photons) over the entire course of the reaction until the signal returns to the baseline.[1]

-

-

Quantum Yield Calculation:

-

Determine the total number of photons emitted: This value is obtained directly from the integrated light output of the calibrated luminometer.

-

Determine the initial number of coelenterazine molecules: This is calculated from the precise concentration and volume of the coelenterazine solution added to the reaction.[1]

-

Calculate the Bioluminescence Quantum Yield (ΦBL): ΦBL = (Total number of photons emitted) / (Initial number of coelenterazine molecules)

-

III. Self-Validation and Controls

-

Substrate Stability: To ensure the stability of the coelenterazine stock solution over time, a benzyl-protected coelenterazine can be used as a stable reference compound for comparative studies.[6]

-

Enzyme Activity: The activity of the purified luciferase should be verified using a standard lot of coelenterazine with a known, albeit relative, light output.

-

Buffer Effects: The quantum yield can be influenced by buffer components. It is crucial to maintain consistent buffer conditions throughout all experiments and to report these conditions in any publications.

-

Temperature Control: The rate of the enzymatic reaction is temperature-dependent. Maintaining a constant and defined temperature is essential for reproducible results.

Applications in Drug Development and Research

A thorough understanding and accurate measurement of coelenterazine's quantum yield are paramount for its effective application in various research and drug development contexts.

-

Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique for studying protein-protein interactions.[12][13] The efficiency of energy transfer in BRET is directly dependent on the quantum yield of the donor luciferase-coelenterazine pair.[11] Utilizing coelenterazine analogs with higher quantum yields can significantly improve the sensitivity and dynamic range of BRET assays.[11][12]

-

High-Throughput Screening (HTS): In drug discovery, coelenterazine-based reporter gene assays are widely used for HTS. A higher quantum yield translates to a brighter signal, enabling the miniaturization of assays and the detection of subtle changes in reporter gene expression, thereby improving the identification of potential drug candidates.

-

In Vivo Imaging: For deep-tissue imaging, the brightness of the bioluminescent probe is a major limiting factor. Coelenterazine derivatives with high quantum yields and red-shifted emission spectra are being developed to enhance sensitivity and reduce tissue attenuation of the light signal.[11]

-

Calcium Sensing: Coelenterazine and its analogs are used with the photoprotein aequorin to detect intracellular calcium concentrations.[7][10][14] Analogs like coelenterazine hcp, which exhibit a high quantum yield, provide a more sensitive and rapid response to changes in calcium levels.[10]

Conclusion